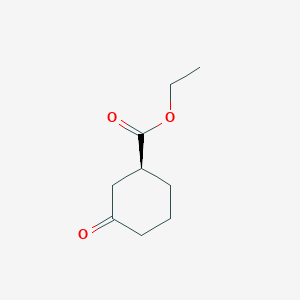

Ethyl (1S)-3-oxocyclohexane-1-carboxylate

Description

Significance and Role as a Chiral Building Block in Advanced Organic Synthesis

In the realm of organic chemistry, chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, single-enantiomer target molecules. nih.govambeed.com The demand for such building blocks has grown dramatically with the increasing recognition of the importance of stereochemistry in drug action and biological activity. nih.gov Ethyl (1S)-3-oxocyclohexane-1-carboxylate exemplifies a key chiral building block due to the strategic placement of its functional groups on a stereodefined cyclohexanone (B45756) framework.

The presence of the chiral center at the C1 position provides a scaffold upon which new stereocenters can be introduced with a high degree of control. This is crucial in the synthesis of natural products and pharmaceuticals, where the biological activity is often dependent on the absolute configuration of multiple stereocenters. nih.gov The ketone and ester functionalities offer orthogonal handles for a variety of chemical modifications. For instance, the ketone can undergo nucleophilic additions, reductions, or be used to form enolates for subsequent alkylation or condensation reactions. The ester group can be hydrolyzed, reduced, or converted into other functional groups, further expanding the synthetic possibilities.

The utility of this chiral synthon is highlighted in its application for creating highly substituted cyclohexane (B81311) derivatives, which are common motifs in numerous bioactive compounds. nih.gov Organocatalytic methods, for example, can employ such building blocks in cascade reactions to construct complex molecules with multiple contiguous stereocenters in a highly stereoselective manner. nih.gov

Historical Context and Evolution of Synthetic Strategies for Chiral Cyclohexanone Derivatives

The synthesis of cyclohexanone derivatives has a rich history, with foundational methods such as the Robinson annulation and the Dieckmann condensation being staples in organic chemistry for decades. These classical reactions, while powerful for constructing the cyclohexanone ring system, traditionally yielded racemic or achiral products.

The evolution towards the asymmetric synthesis of chiral cyclohexanone derivatives has been a significant area of research. rsc.org Early approaches often relied on the use of chiral auxiliaries, where an achiral substrate is temporarily attached to a chiral molecule to direct the stereochemical outcome of a reaction. uwindsor.ca While effective, this method requires additional steps for the attachment and removal of the auxiliary.

A major advancement came with the development of catalytic asymmetric synthesis. This includes the use of chiral metal catalysts and, more recently, organocatalysts. nih.gov These catalysts can promote the formation of one enantiomer over the other with high selectivity, often using only a small amount of the catalyst. For instance, asymmetric conjugate additions to cyclohexenones have been a widely explored strategy to introduce chirality.

In recent years, biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. libretexts.org Enzymes such as lipases and enoate reductases have been successfully employed for the synthesis of chiral 3-substituted cyclohexanones. libretexts.org Lipase-mediated kinetic resolutions of racemic mixtures and asymmetric reductions of prochiral substrates using enoate reductases can provide access to enantiomerically enriched cyclohexanone derivatives with high yields and excellent enantiomeric excess. libretexts.org These biocatalytic methods offer mild reaction conditions and high selectivity, representing a significant step forward in the sustainable production of chiral building blocks like Ethyl (1S)-3-oxocyclohexane-1-carboxylate.

Stereochemical Considerations and Enantiomeric Purity in (1S)-3-oxocyclohexane-1-carboxylate Research

The enantiomeric purity of Ethyl (1S)-3-oxocyclohexane-1-carboxylate is paramount for its application as a chiral building block. The presence of the undesired (1R)-enantiomer can lead to the formation of diastereomeric byproducts in subsequent reactions, complicating purification and potentially affecting the biological activity of the final product. mdpi.com Therefore, the accurate determination of enantiomeric excess (ee) is crucial.

Several analytical techniques are employed to determine the enantiomeric purity of chiral compounds. A common and direct method is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. libretexts.org Another powerful method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. libretexts.org The resulting diastereomers will have distinct NMR signals that can be integrated to determine their ratio.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has strict guidelines regarding enantiomeric impurities in drug substances, often requiring them to be below 0.1%. mdpi.com This underscores the importance of developing synthetic methods that provide high enantioselectivity and robust analytical techniques to verify the enantiomeric purity of chiral intermediates like Ethyl (1S)-3-oxocyclohexane-1-carboxylate.

Data Tables

Table 1: Physicochemical Properties of Ethyl 3-oxocyclohexane-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | nih.gov |

| Molecular Weight | 170.21 g/mol | nih.gov |

| CAS Number | 33668-25-6 (for the racemate) | nih.govchemicalbook.com |

| Appearance | Yellow oil | chemicalbook.com |

| Boiling Point | 249 °C | chemdad.com |

| Density | 1.083 g/cm³ | chemdad.com |

Table 2: Key Synthetic Strategies for Chiral Cyclohexanones

| Strategy | Description | Key Features |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Substrate-controlled, requires additional synthetic steps. uwindsor.ca |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to favor one enantiomer. | High efficiency, catalyst loading can be low. nih.gov |

| Biocatalysis | Employment of enzymes (e.g., lipases, reductases) for stereoselective transformations. | Mild reaction conditions, high enantioselectivity, environmentally friendly. libretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1S)-3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRVJPQVDQQBOX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 1s 3 Oxocyclohexane 1 Carboxylate

Asymmetric Synthesis Approaches

The creation of the specific (1S) stereocenter in Ethyl (1S)-3-oxocyclohexane-1-carboxylate necessitates the use of asymmetric synthesis strategies. These methods are designed to control the stereochemical outcome of the reaction, yielding the desired enantiomer in high purity. Key approaches include the use of chiral catalysts, biocatalytic transformations, and chiral auxiliaries temporarily incorporated into the molecular structure.

Enantioselective Catalysis in the Preparation of (1S)-3-oxocyclohexane-1-carboxylate

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product. The synthesis of chiral cyclohexanones often involves an asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. rsc.org Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a particularly effective strategy. nih.govyoutube.com

For instance, chiral primary or secondary amines, often derived from cinchona alkaloids or prolinol, can catalyze the Michael addition of various nucleophiles to α,β-unsaturated cyclic ketones. nih.govacs.org These catalysts operate by forming a transient chiral enamine or iminium ion intermediate, which then reacts with the Michael acceptor in a highly face-selective manner. youtube.commdpi.com Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety alongside a basic amine group, have shown exceptional activity and selectivity. mdpi.com The thiourea group can activate the Michael acceptor through hydrogen bonding, while the amine activates the donor, leading to a highly organized, stereodetermining transition state. mdpi.comnih.gov

Rhodium-based catalysts featuring chiral diene ligands have also been successfully employed in the asymmetric conjugate addition of organoboronic acids to cyclic enones, providing access to trans-disubstituted cyclohexanones with high diastereo- and enantioselectivity. organic-chemistry.org

| Catalyst System | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Primary-Tertiary Diamine | Intramolecular aza-Michael addition | 75-95% | Up to 99% | nih.gov |

| (R,R)-DPEN-Thiourea | Michael addition of aldehydes to nitroalkenes | 94-99% | 97-99% | mdpi.com |

| 9-epi-9-amino-9-deoxyquinine | Aza-Michael addition to α,β-unsaturated ketones | 49-98% | 95-99% | nih.gov |

| (S,S)-Fc-tfb-Rhodium | Addition of organoboronic acids to cycloalkenones | High | High | organic-chemistry.org |

Biocatalytic Transformations for Chiral Cyclohexanone Derivatives

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations with remarkable precision. eurekaselect.com For the synthesis of chiral cyclohexanones, ene-reductases from the Old Yellow Enzyme (OYE) family and whole-cell systems like baker's yeast (Saccharomyces cerevisiae) are particularly valuable. nih.govmdpi.com

Ene-reductases catalyze the asymmetric reduction of activated carbon-carbon double bonds. A powerful strategy is the desymmetrization of a prochiral 4,4-disubstituted 2,5-cyclohexadienone. This reaction breaks the molecule's symmetry to generate a chiral cyclohexenone with a quaternary stereocenter in exceptionally high enantiomeric excess, often exceeding 99% ee. nih.govacs.org This biocatalytic method can surpass traditional transition-metal-catalyzed approaches in both enantioselectivity and catalytic efficiency. acs.org

Baker's yeast is a readily available, inexpensive, and environmentally benign biocatalyst for the asymmetric reduction of ketones. eurekaselect.commdpi.com It contains a variety of reductase enzymes that can reduce the carbonyl group of a β-keto ester precursor to a hydroxyl group with high enantioselectivity. acgpubs.orgfortunejournals.com The reduction of β-keto esters using baker's yeast typically yields the corresponding β-hydroxy esters with high enantiomeric excess (>90%). acgpubs.org While the direct synthesis of Ethyl (1S)-3-oxocyclohexane-1-carboxylate via this method is not the primary route, the biocatalytic reduction of a related precursor, sodium 3-oxocyclohex-1-ene-1-carboxylate, has been shown to produce (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, a closely related and valuable intermediate. google.com

| Biocatalyst | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ene-reductase (YqjM, OPR3) | 2,5-Cyclohexadienone | Chiral 2-Cyclohexenone | >99% | nih.govacs.org |

| Baker's Yeast (S. cerevisiae) | β-Keto esters | β-Hydroxy esters | >90% | acgpubs.org |

| Baker's Yeast (S. cerevisiae) | 2-Acetyl-3-methyl sulfolane | Chiral alcohol | >98% | mdpi.com |

| Engineered Enzyme Cascade | Sodium 3-oxocyclohex-1-ene-1-carboxylate | (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid | High | google.com |

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective aldol (B89426) and Michael addition reactions. wikipedia.orgalfa-chemistry.com

In this approach, a prochiral enoate substrate is first acylated with a chiral Evans auxiliary. The resulting N-acyl oxazolidinone directs the conjugate addition of a nucleophile to one face of the double bond. researchgate.net The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively blocks one face of the enoate, forcing the incoming nucleophile to attack from the opposite, less hindered face. This leads to the formation of the Michael adduct with high diastereoselectivity. researchgate.netprinceton.edu Subsequent cleavage of the auxiliary group, for example by hydrolysis or alcoholysis, yields the enantiomerically enriched target compound. wikipedia.org This strategy was successfully applied in the synthesis of the HIV protease inhibitor Tipranavir, where a chiral oxazolidinone controlled the stereochemistry of a key conjugate addition step. wikipedia.org

| Auxiliary | Reaction | Key Feature | Diastereoselectivity (de) | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | Michael Addition | Facial shielding by the auxiliary's substituent | Up to 98% | researchgate.net |

| Evans Oxazolidinone | Aldol Reaction | Formation of a rigid, chelated transition state | High | alfa-chemistry.comyoutube.com |

| SAMP/RAMP Hydrazones | Michael Addition | Formation of a chiral hydrazone enolate | >96% | princeton.edu |

| Camphorsultam | Michael Addition | High diastereoselectivity in thiol additions | High | wikipedia.org |

Electrochemical Synthesis Routes

Electro-organic synthesis, which uses electricity to drive chemical reactions, is emerging as a powerful and sustainable alternative to conventional methods that rely on chemical reagents. nih.gov While the direct asymmetric electrochemical synthesis of Ethyl (1S)-3-oxocyclohexane-1-carboxylate is not yet widely established, the principles of stereoselective electro-organic conversions offer a promising future direction. nih.govyoutube.com

Modern techniques in asymmetric electrolysis often rely on chiral mediators or the use of chiral auxiliaries that can be recycled. nih.gov These methods avoid the use of bulk metal reagents and can offer unique reactivity. For instance, anodic oxidation has been used to generate intramolecular carbon-carbon bonds in the synthesis of complex natural products. nih.gov A potential electrochemical route to the target compound could involve the reduction of a suitable precursor on a chiral-modified electrode or in the presence of a chiral mediator that facilitates stereoselective protonation or bond formation. The major advantage of electro-organic synthesis is the potential for high selectivity and the absence of metal contamination in products, which is particularly desirable in pharmaceutical manufacturing. nih.gov

Regioselective and Stereocontrolled Functionalization Strategies

The synthesis of highly substituted cyclohexanone derivatives requires precise control over both the position (regioselectivity) and the spatial arrangement (stereocontrol) of new functional groups. beilstein-journals.org A general strategy for achieving kinetic stereocontrol in the synthesis of disubstituted cyclohexanes involves the implementation of chain-walking catalysis on readily accessible methylenecyclohexanes. nih.gov In this method, the introduction of a sterically demanding boron ester group plays a key role in guiding the stereochemical outcome of subsequent transformations. nih.govresearchgate.net

Another powerful strategy involves a cascade double Michael addition, where a suitable Michael donor reacts with an acceptor to form a highly functionalized cyclohexanone in a single step. beilstein-journals.org For example, the reaction between curcumin (B1669340) and arylidenemalonates in the presence of a phase transfer catalyst can yield complex cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Furthermore, enzymatic strategies are being developed for the stereocontrolled functionalization of cyclohexanones. By engineering the enzyme pocket of an imine reductase, it is possible to achieve the reductive amination of 4-substituted cyclohexanones to produce either cis or trans cyclohexylamines with high stereoselectivity, demonstrating the power of biocatalysis in achieving precise stereocontrol. researchgate.net

Novel Catalyst Systems for (1S)-3-oxocyclohexane-1-carboxylate Synthesis

The quest for more efficient and selective syntheses of chiral molecules like Ethyl (1S)-3-oxocyclohexane-1-carboxylate continuously drives the development of novel catalyst systems. Recent advances have focused on creating catalysts with enhanced activity, broader substrate scope, and higher stereocontrol.

Bifunctional organocatalysts are a prime example of this innovation. Catalysts that combine a Brønsted acid or hydrogen-bond donor (like thiourea) with a Lewis or Brønsted base (like an amine) in a single molecule can activate both the nucleophile and the electrophile simultaneously in a Michael addition. nih.govmdpi.comnih.gov This dual activation leads to a highly ordered transition state, resulting in superior enantioselectivity. Chiral N-heterocyclic carbenes (NHCs) have also been developed as bifunctional catalysts, delivering excellent selectivity in the Michael addition of selenols to enones. nih.gov

In the realm of metal catalysis, earth-abundant metals are gaining traction as sustainable alternatives to precious metals. Nickel-based catalyst systems, for example, have been used for the desymmetrization of cyclohexadienones via double bond reduction, achieving high enantioselectivity. nih.govacs.org Additionally, chiral Al(III)-N,N'-dioxide complexes have proven effective in catalyzing the asymmetric acyloin rearrangement of cyclic α-ketols, providing another route to optically active substituted cyclohexanones. organic-chemistry.org These novel systems represent the cutting edge of catalyst design, paving the way for more practical and efficient syntheses of complex chiral molecules.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. acs.org These metal-free catalysts are often more stable in air and less sensitive to impurities compared to their transition metal counterparts, which is a significant advantage for industrial applications. researchgate.net Proline and its derivatives have been extensively studied as organocatalysts for a variety of asymmetric transformations, including aldol and Michael reactions. researchgate.nettcichemicals.comsemanticscholar.orgclockss.org

One of the key strategies for the asymmetric synthesis of chiral cyclic β-keto esters involves the enantioselective Michael addition. researchgate.net In this context, organocatalysts such as chiral primary amines can promote the addition of nucleophiles to α,β-unsaturated systems with high enantioselectivity. rsc.org For the synthesis of Ethyl (1S)-3-oxocyclohexane-1-carboxylate, a potential organocatalytic approach would involve the asymmetric Michael addition of a suitable nucleophile to a precursor like ethyl cyclohex-2-en-1-one-1-carboxylate.

Chiral thiourea-based organocatalysts, often used in combination with a base, have also proven effective in promoting enantioselective Michael additions to cyclic systems. These catalysts can activate the electrophile through hydrogen bonding, leading to high levels of stereocontrol. The use of such catalysts has been reported to afford products in excellent yields and with high enantioselectivities. thieme-connect.com

Below is a representative data table illustrating the typical performance of organocatalysts in asymmetric Michael additions relevant to the synthesis of chiral cyclic β-keto esters.

| Catalyst Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Proline-derived Amine | 5 - 20 | 24 - 72 | 70 - 95 | 85 - 97 |

| Chiral Thiourea | 1 - 10 | 12 - 48 | 85 - 99 | 90 - 99 |

| Cinchona Alkaloid Derivative | 5 - 15 | 24 - 60 | 75 - 98 | 88 - 96 |

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a complementary and highly efficient approach to the enantioselective synthesis of Ethyl (1S)-3-oxocyclohexane-1-carboxylate. acs.orgacs.org Asymmetric hydrogenation of prochiral enones is a particularly powerful strategy, providing direct access to the desired chiral saturated ketone. wikipedia.org This method typically involves the use of a chiral transition metal complex, where the ligand environment dictates the stereochemical outcome of the reaction.

Ruthenium, rhodium, and iridium complexes bearing chiral phosphine (B1218219) ligands are among the most effective catalysts for the asymmetric hydrogenation of cyclic enones. researchgate.netacs.org For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to tetrasubstituted cyclic enones, yielding cycloalkanols with three contiguous stereocenters with excellent enantioselectivity and diastereoselectivity. nih.govacs.org A similar strategy can be envisioned for a precursor to Ethyl (1S)-3-oxocyclohexane-1-carboxylate, where the double bond of a corresponding unsaturated β-keto ester is selectively hydrogenated.

The choice of the chiral ligand is crucial for achieving high enantioselectivity. A wide variety of chiral ligands, including those with atropisomeric backbones, have been developed and successfully employed in these transformations. researchgate.net

The following table summarizes typical results for the transition metal-catalyzed asymmetric hydrogenation of cyclic enones.

| Metal | Chiral Ligand | Catalyst Loading (mol%) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru | BINAP derivative | 0.5 - 2 | 10 - 50 | 12 - 24 | >95 | 92 - 99 |

| Ir | Chiral Phosphine | 0.1 - 1 | 20 - 60 | 8 - 16 | >95 | 95 - >99 |

| Rh | Chiral Diphosphine | 0.5 - 2 | 10 - 40 | 12 - 24 | >95 | 90 - 98 |

Synthetic Route Efficiency and Scalability in Enantioselective Production

The efficiency and scalability of a synthetic route are critical considerations for the industrial production of chiral molecules like Ethyl (1S)-3-oxocyclohexane-1-carboxylate. Both organocatalytic and transition metal-catalyzed methodologies have demonstrated potential for large-scale synthesis, each with its own set of advantages and challenges. researchgate.netrsc.orgresearchgate.netnih.govnih.gov

Transition metal-catalyzed asymmetric hydrogenation, on the other hand, often exhibits very high turnover numbers and frequencies, meaning a small amount of catalyst can produce a large quantity of product in a short time. researchgate.net This high efficiency is a major advantage for industrial applications. The primary challenges associated with transition metal catalysis on a large scale include the cost of the precious metal and the need to remove any residual metal from the final product, which is a critical requirement in the pharmaceutical industry.

The development of flow chemistry has shown promise in addressing some of the scalability challenges for both methodologies, allowing for better control over reaction parameters and potentially improving efficiency and safety. nih.gov Ultimately, the choice between an organocatalytic and a transition metal-catalyzed route will depend on a careful evaluation of factors such as catalyst cost and availability, process robustness, and the specific purity requirements of the final product.

Chemical Reactivity and Transformations of Ethyl 1s 3 Oxocyclohexane 1 Carboxylate

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of a carbonyl group beta to the ester functionality in Ethyl (1S)-3-oxocyclohexane-1-carboxylate significantly increases the acidity of the α-protons (at C2 and C4). Treatment with a suitable base readily generates a nucleophilic enolate. This enolate is a cornerstone of the molecule's utility, enabling the formation of new carbon-carbon bonds through various reactions. The enolate can be formed regioselectively, and its subsequent reactions are central to constructing more complex molecular architectures.

Asymmetric Alkylation Reactions

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. For a prochiral starting material, achieving stereocontrol is a significant challenge. However, starting with the chiral (1S) enantiomer of ethyl 3-oxocyclohexane-1-carboxylate allows for diastereoselective alkylation. The pre-existing stereocenter at C1 can influence the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer.

A common strategy to enhance stereocontrol in alkylation reactions is the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org While the ester group of Ethyl (1S)-3-oxocyclohexane-1-carboxylate could be replaced with a chiral auxiliary, a more direct approach leverages the inherent chirality of the starting material. The diastereoselectivity of the alkylation of the lithium enolate can be highly dependent on factors like the presence of lithium chloride and the choice of solvent. wikipedia.org

The general approach involves the deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, followed by the introduction of an alkyl halide. The stereochemical outcome is dictated by the direction from which the electrophile approaches the enolate, which is influenced by the steric hindrance imposed by the existing chiral center.

Table 1: Asymmetric Alkylation Strategies

| Strategy | Description | Key Reagents/Features | Expected Outcome |

|---|---|---|---|

| Substrate Control | The inherent chirality at C1 of the starting material directs the approach of the electrophile to the enolate formed at C2. | Ethyl (1S)-3-oxocyclohexane-1-carboxylate, LDA, Alkyl Halide (e.g., MeI, BnBr) | Formation of a new stereocenter at C2 with potential for diastereoselectivity. |

| Chiral Auxiliary | The ethyl ester is replaced with a chiral auxiliary (e.g., an oxazolidinone) to provide enhanced steric directing effects. sigmaaldrich.comuwo.ca | Evans oxazolidinones, pseudoephedrine amides. wikipedia.org | High diastereoselectivity in the formation of the new C-C bond. The auxiliary can be cleaved afterward. wikipedia.org |

| Chiral Ligand | A chiral ligand is complexed to the metal cation of the enolate, creating a chiral environment that biases the electrophile's approach. ucc.ieuni-saarland.de | Chiral diamines, amino alcohols complexed with Li+ or other metal ions. | Potential for high enantioselectivity in cases where a racemic starting material is used, or enhanced diastereoselectivity. uni-saarland.de |

Although direct asymmetric alkylation of simple ketones can be challenging, the use of β-keto esters like Ethyl (1S)-3-oxocyclohexane-1-carboxylate offers a more reliable pathway due to the predictable formation and reactivity of the enolate. nih.gov

Conjugate Addition Reactions

The enolate derived from Ethyl (1S)-3-oxocyclohexane-1-carboxylate can act as a potent nucleophile in conjugate addition reactions, most notably the Michael addition. masterorganicchemistry.comlibretexts.org This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgadichemistry.comlibretexts.org The process is thermodynamically controlled and results in the formation of a new carbon-carbon bond at the β-position of the acceptor. adichemistry.com

In this context, the enolate of Ethyl (1S)-3-oxocyclohexane-1-carboxylate serves as the Michael donor. The reaction mechanism involves three main steps:

Deprotonation: A base (e.g., sodium ethoxide) removes a proton from the α-carbon (C2) to form the resonance-stabilized enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor. youtube.com

Protonation: The resulting new enolate is protonated during workup to yield the final 1,5-dicarbonyl compound. libretexts.org

The stereochemistry of the starting material can influence the stereochemical outcome of the addition, potentially leading to diastereomerically enriched products.

Table 2: Representative Michael Acceptors for Conjugate Addition

| Michael Acceptor | Chemical Name | Product Type after Addition |

|---|---|---|

| 3-Buten-2-one | 1,5-Diketone derivative | |

| Ethyl propenoate | Adduct with two ester functionalities | |

| Propenenitrile | Adduct containing a nitrile group |

The structures in this table are representative examples of Michael acceptors and are not exhaustive.

Intramolecular Cyclization Reactions

The products of enolate additions, particularly the 1,5-dicarbonyl compounds formed from Michael additions, are ideal precursors for intramolecular cyclization reactions. The most prominent example is the Robinson annulation, a powerful method for forming a six-membered ring. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a tandem process that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. libretexts.orgmasterorganicchemistry.com

Starting with Ethyl (1S)-3-oxocyclohexane-1-carboxylate, the sequence would be:

Michael Addition: The enolate of the β-keto ester adds to a Michael acceptor like methyl vinyl ketone, forming a 1,5-dicarbonyl (or tricarbonyl, in this case) intermediate. libretexts.org

Intramolecular Aldol Condensation: Under the influence of a base, a new enolate forms within the intermediate, which then attacks one of the other carbonyl groups in the same molecule. This cyclization, followed by dehydration, yields a new six-membered ring, resulting in a fused bicyclic system (a substituted cyclohexenone). wikipedia.orgmasterorganicchemistry.com

The Robinson annulation is a key strategy for the synthesis of steroids and other polycyclic natural products. The chirality of the starting material can be carried through the reaction sequence, influencing the stereochemistry of the final annulated product.

Ketone Functional Group Transformations

The ketone moiety at the C3 position is a versatile handle for a variety of chemical transformations, including stereoselective reductions and oxidative derivatizations. These reactions allow for the introduction of new stereocenters or different functional groups, further expanding the synthetic utility of the parent molecule.

Stereoselective Reduction Strategies for the Ketone Moiety

The reduction of the C3 ketone in Ethyl (1S)-3-oxocyclohexane-1-carboxylate generates a new stereocenter, leading to the formation of diastereomeric hydroxy esters (cis and trans isomers). Controlling the stereoselectivity of this reduction is crucial for the synthesis of specific target molecules. Both chemical and enzymatic methods have been developed for this purpose.

Chemical Reduction: Chemical reduction is typically achieved using hydride reagents. The stereochemical outcome is governed by the direction of hydride delivery to the carbonyl carbon. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, but often provide mixtures of diastereomers. For greater control, sterically hindered reducing agents or the use of chelating agents can be employed to favor one approach trajectory over the other.

Enzymatic Reduction: Biocatalysis offers an excellent alternative for achieving high stereoselectivity. Enzymes, particularly reductases from microorganisms, can catalyze the reduction of ketones with high levels of both diastereoselectivity and enantioselectivity. nih.gov For example, NADPH-dependent aldehyde reductases have been successfully used for the asymmetric reduction of similar β-keto esters. nih.gov These enzymatic reactions are often performed in aqueous or biphasic systems under mild conditions. nih.gov

Table 3: Comparison of Ketone Reduction Strategies

| Method | Reagent/Catalyst | Typical Conditions | Selectivity |

|---|---|---|---|

| Chemical Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0 °C to rt | Often low diastereoselectivity, yielding mixtures of cis and trans alcohols. |

| Directed Chemical Reduction | L-Selectride® or K-Selectride® | Tetrahydrofuran (B95107) (THF), low temperature (e.g., -78 °C) | Bulky hydride reagents can provide higher diastereoselectivity by favoring axial or equatorial attack. |

| Enzymatic Reduction | Microbial Reductases (e.g., from Sporobolomyces salmonicolor) nih.gov | Aqueous buffer, often with a cofactor regeneration system (e.g., glucose/GDH). | High diastereoselectivity and enantioselectivity, capable of producing specific stereoisomers in high purity. nih.gov |

Oxidative Derivatization

The ketone functional group can also undergo various oxidative transformations, leading to novel structures. Key among these is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com When applied to Ethyl (1S)-3-oxocyclohexane-1-carboxylate, the Baeyer-Villiger oxidation results in the insertion of an oxygen atom adjacent to the former carbonyl carbon, forming a seven-membered lactone ring. youtube.commdpi.com The reaction is regiospecific, with the migratory aptitude of the adjacent carbon atoms determining where the oxygen is inserted. In this case, the more substituted carbon (C2) is generally more likely to migrate than the less substituted carbon (C4).

Other Oxidative Reactions: Other oxidative derivatizations are also possible. For instance, α-hydroxylation can introduce a hydroxyl group at the C2 or C4 position. This can be achieved using reagents like molecular oxygen with a suitable catalyst. researchgate.net Additionally, under specific conditions, oxidative cleavage of the β-keto ester can occur, leading to the formation of dicarboxylic acid derivatives. organic-chemistry.org

Table 4: Oxidative Derivatization Reactions of the Ketone

| Reaction | Reagent | Product Type |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA, Peroxyacetic acid sigmaaldrich.com | Seven-membered lactone |

| α-Hydroxylation | O₂, Salan-copper(II) catalyst researchgate.net | α-Hydroxy-β-keto ester |

| Oxidative Cleavage | Oxone/AlCl₃ (Note: Reproducibility issues reported) organic-chemistry.org | Dicarboxylic acid derivative |

Ester Group Manipulations

The ethyl ester group in Ethyl (1S)-3-oxocyclohexane-1-carboxylate can undergo several fundamental transformations, including hydrolysis, amidation, and reduction, to yield other valuable chiral intermediates.

Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to furnish the corresponding carboxylic acid, (1S)-3-oxocyclohexane-1-carboxylic acid. achemblock.commnstate.edu Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester with an excess of water in the presence of a strong acid like hydrochloric or sulfuric acid. chemicalbook.com To drive the equilibrium towards the products, a large excess of water is used. chemicalbook.com

Alternatively, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. The reaction is typically performed by heating the ester with a solution of a strong base, such as sodium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid.

Table 1: Representative Conditions for Ester Hydrolysis

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, H₂O, heat (reflux) | (1S)-3-oxocyclohexane-1-carboxylic acid |

Amidation: The ester can be converted to an amide, which is a crucial functional group in many biologically active molecules. This transformation can be achieved through various methods. One common approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction with an amine. A variety of coupling reagents have been developed to facilitate this amidation, which can be performed under mild conditions.

Another method for amidation is the direct reaction of the ester with an amine. This reaction is often slower than from the corresponding acyl chloride but can be facilitated by heating or by using specific catalysts. For instance, the reaction of an ester with an amine magnesium bromide, formed from the amine and a Grignard reagent, can produce the corresponding amide after hydrolysis. wikipedia.org

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comchemicalbook.comorganicchemistrytutor.com This reaction typically proceeds in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. numberanalytics.comorganicchemistrytutor.com It is important to note that LiAlH₄ will also reduce the ketone functionality in the molecule to a secondary alcohol. Therefore, this reduction would yield (1S, 3S/R)-1-(hydroxymethyl)cyclohexan-3-ol. The stereochemistry of the newly formed alcohol at the C-3 position will depend on the reaction conditions and the direction of hydride attack on the ketone.

Table 2: Common Ester Group Transformations

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Amidation (via carboxylic acid) | 1. Hydrolysis (see Table 1) 2. Amine, coupling agent | (1S)-3-oxo-N-substituted-cyclohexane-1-carboxamide |

Ring-Opening and Ring-Expansion Reactions of the Cyclohexanone (B45756) Core

The cyclohexanone ring of Ethyl (1S)-3-oxocyclohexane-1-carboxylate is amenable to reactions that lead to either the opening of the ring to form an acyclic product or the expansion of the ring to a seven-membered carbocycle.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester (or a lactone from a cyclic ketone) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). chem-station.comlibretexts.org The Baeyer-Villiger oxidation of an unsymmetrical ketone is regioselective, with the oxygen atom being inserted between the carbonyl carbon and the more substituted adjacent carbon atom. libretexts.org For Ethyl (1S)-3-oxocyclohexane-1-carboxylate, this would mean the migration of the more substituted carbon (C1, bearing the ester group). The reaction is also stereospecific, with the migrating group retaining its stereochemistry. chem-station.com This would lead to the formation of a seven-membered lactone. The stereochemistry at the (1S) center is expected to be retained during the migration. chem-station.com

Table 3: Baeyer-Villiger Oxidation of Ethyl (1S)-3-oxocyclohexane-1-carboxylate

| Reaction | Reagent | Expected Major Product |

|---|

Tiffeneau-Demjanov Rearrangement: This reaction provides a method for the one-carbon ring expansion of cyclic ketones. numberanalytics.comwikipedia.org The process typically begins with the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates a diazonium salt, which then undergoes a rearrangement with concomitant loss of nitrogen gas to give the ring-expanded ketone. numberanalytics.com

For Ethyl (1S)-3-oxocyclohexane-1-carboxylate, this sequence would first involve the formation of the corresponding cyanohydrin at the C-3 position. Subsequent reduction of the cyano group to an aminomethyl group and treatment with nitrous acid would be expected to yield a cycloheptanone (B156872) derivative. The regioselectivity of the rearrangement would depend on which of the adjacent carbon atoms migrates.

Table 4: General Steps for Tiffeneau-Demjanov Ring Expansion

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Cyanohydrin Formation | KCN, H⁺ (or TMSCN) | Ethyl (1S)-3-cyano-3-hydroxycyclohexane-1-carboxylate |

| 2. Nitrile Reduction | LiAlH₄ or H₂, Raney Ni | Ethyl (1S)-3-(aminomethyl)-3-hydroxycyclohexane-1-carboxylate |

Applications of Ethyl 1s 3 Oxocyclohexane 1 Carboxylate in Complex Molecule Synthesis

Utility as a Chiral Synthon in Total Synthesis

The stereodefined cyclohexanone (B45756) framework of ethyl (1S)-3-oxocyclohexane-1-carboxylate provides a robust platform for the enantioselective synthesis of intricate molecular architectures. Its application spans the synthesis of biologically active natural products and the construction of designed polycyclic systems.

Synthesis of Natural Products

While direct total syntheses of complex natural products commencing from ethyl (1S)-3-oxocyclohexane-1-carboxylate are not extensively documented in readily available literature, its structural motif is a key component in various natural products. For instance, the Amaryllidaceae alkaloids, such as lycorine (B1675740), possess a hydro-cis-isoquinoline ring system that can be conceptually derived from a chiral cyclohexanone precursor. nih.govnih.gov The synthesis of lycorine and its derivatives often involves the construction of a highly functionalized cyclohexane (B81311) ring, a task for which ethyl (1S)-3-oxocyclohexane-1-carboxylate is an ideal starting material due to its pre-existing stereocenter and versatile ketone and ester functionalities.

Preparation of Designed Polycyclic Systems

The construction of fused ring systems is a fundamental endeavor in organic synthesis, often aimed at creating novel molecular scaffolds with unique three-dimensional structures. The Robinson annulation, a classic ring-forming reaction, provides a powerful method for the synthesis of six-membered rings. wikipedia.orgjuniperpublishers.comlibretexts.orgmasterorganicchemistry.com This reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, can utilize a ketone as a key starting material. wikipedia.org

Ethyl (1S)-3-oxocyclohexane-1-carboxylate, with its ketone functionality, is a prime candidate for participating in Robinson annulation reactions to generate stereochemically defined polycyclic systems. By reacting it with a suitable Michael acceptor, such as methyl vinyl ketone, a new six-membered ring can be fused onto the existing cyclohexane core, leading to the formation of a decalin ring system with controlled stereochemistry. The resulting polycyclic scaffold can then be further elaborated into more complex structures.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The inherent chirality and functionality of ethyl (1S)-3-oxocyclohexane-1-carboxylate make it a valuable precursor for the synthesis of molecules with significant pharmacological relevance. Its applications range from being a key intermediate in the synthesis of blockbuster drugs to a building block for novel therapeutic agents and chiral catalysts.

Precursors to Bioactive Molecules and Drug Candidates

One of the most prominent applications of ethyl (1S)-3-oxocyclohexane-1-carboxylate is as a key intermediate in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). nih.govchemicalbook.commetu.edu.trnih.gov Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. chemicalbook.com Several synthetic routes to oseltamivir have been developed, with many relying on the stereocontrolled functionalization of a cyclohexane ring. A chemoenzymatic approach has been reported for the synthesis of key intermediates of oseltamivir, highlighting the importance of chiral cyclohexane building blocks. metu.edu.tr

Furthermore, ethyl (1S)-3-oxocyclohexane-1-carboxylate serves as a precursor for the synthesis of carbazole-carboxamides, which have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.govchemicalbook.comchemicalbook.com JAK2 is a tyrosine kinase that plays a crucial role in signal transduction pathways involved in cell growth and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases. The development of selective JAK2 inhibitors is a significant area of pharmaceutical research.

Below is a table summarizing the bioactive molecules synthesized using Ethyl (1S)-3-oxocyclohexane-1-carboxylate as a precursor:

| Bioactive Molecule | Therapeutic Area | Role of Ethyl (1S)-3-oxocyclohexane-1-carboxylate |

| Oseltamivir (Tamiflu®) | Antiviral (Influenza) | Key chiral building block for the cyclohexane core. nih.govchemicalbook.commetu.edu.trnih.gov |

| Carbazole-carboxamides | Anticancer, Anti-inflammatory | Precursor for the synthesis of JAK2 inhibitors. nih.govchemicalbook.comchemicalbook.com |

Development of Chiral Ligands and Catalysts

The development of chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While direct and specific examples of the conversion of ethyl (1S)-3-oxocyclohexane-1-carboxylate into a named chiral ligand are not prevalent in the searched literature, its structure lends itself to such transformations. The ketone functionality can be stereoselectively reduced to an alcohol, which can then be further functionalized. The ester group can also be modified to introduce coordinating atoms like phosphorus or nitrogen, which are common in chiral ligands. The inherent chirality of the starting material would be transferred to the final ligand, making it a valuable tool for asymmetric synthesis. The modular synthesis of chiral ligands is a key strategy in modern catalysis. nih.gov

Applications in Advanced Materials Chemistry

The incorporation of chiral moieties into advanced materials can lead to unique properties and applications, such as in chiral recognition, nonlinear optics, and liquid crystals. While the direct application of ethyl (1S)-3-oxocyclohexane-1-carboxylate in advanced materials is not yet widely reported, its derivatives hold potential in this field.

Cyclohexane derivatives are known to be components of liquid crystalline materials. colorado.edu The rigid core and potential for introducing various substituents make cyclohexane-based molecules suitable for forming mesophases. By appropriate functionalization of the ketone and ester groups of ethyl (1S)-3-oxocyclohexane-1-carboxylate, it is conceivable to design and synthesize novel chiral liquid crystals. The chirality of the molecule could induce the formation of chiral nematic or smectic phases, which are of interest for applications in displays and optical sensors.

Computational and Mechanistic Investigations of 1s 3 Oxocyclohexane 1 Carboxylate Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving substituted cyclohexanones. DFT calculations allow for the detailed exploration of potential energy surfaces, enabling the identification of transition states and the determination of reaction barriers. This, in turn, provides a quantitative understanding of reaction pathways and selectivity.

In the context of reactions involving derivatives of 3-oxocyclohexane-1-carboxylate, DFT studies can elucidate the factors governing stereoselectivity. For instance, in nucleophilic additions to the carbonyl group, DFT can model the approach of the nucleophile from either the axial or equatorial face of the cyclohexanone (B45756) ring. researchgate.net The calculated energy barriers for these two pathways can predict the favored stereoisomer of the resulting alcohol. These calculations often reveal that a combination of steric hindrance and electronic effects, such as orbital overlap, dictates the stereochemical outcome. researchgate.net

Furthermore, DFT is employed to understand the regioselectivity in reactions such as enolate formation and subsequent alkylation. By calculating the energies of the possible enolate intermediates and the transition states for their formation, researchers can predict which α-carbon is more likely to be deprotonated and which regioisomer of the alkylated product will be dominant. In a multicomponent domino Knoevenagel/Diels-Alder reaction leading to a spiro cyclohexanone, DFT calculations at the M062X/6-31+G(d,p) level of theory have been used to investigate the mechanism and stereochemistry. worldscientific.com These studies can rationalize the observed product distributions under both kinetic and thermodynamic control. worldscientific.com

A theoretical investigation into the stereoselectivity of the reduction of substituted cyclohexanones highlights the importance of considering the transition state theory. pku.edu.cnresearchgate.net DFT calculations can model the transition state structures and their corresponding energies to explain the observed product ratios. For complex reactions, such as the NHC-catalyzed [2+2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes, DFT has been used to map out possible reaction mechanisms and pinpoint the rate-determining and stereoselectivity-determining steps. rsc.org Steric effects are often identified as a major factor in determining the diastereoselectivity in such reactions. nih.govmdpi.com

| Computational Method | Application | Key Findings |

| DFT (M062X/6-31+G(d,p)) | Knoevenagel/Diels-Alder reaction | Ring closure proceeds via a polar Diels-Alder mechanism. Diastereoselectivity is controlled by the approach of the dienophile to the less hindered face of the diene. worldscientific.com |

| DFT (B3LYP/6-31+G(d)) | Intramolecular [3+2] cycloaddition | Steric effects are the primary determinants of diastereoselectivity. nih.govmdpi.com |

| DFT | Nucleophilic addition to cyclohexanones | Stereoselectivity is governed by a balance of steric hindrance and stabilizing electronic interactions in the transition state. researchgate.net |

| DFT | NHC-catalyzed [2+2] cycloaddition | The cycloaddition step is both the rate- and stereoselectivity-determining step. rsc.org |

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of ethyl (1S)-3-oxocyclohexane-1-carboxylate are crucial to its reactivity. Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this molecule over time, providing insights that are not accessible from static models.

The cyclohexanone ring is known to adopt several conformations, with the chair form being the most stable. youtube.com However, the presence of substituents can influence the relative energies of different conformations. For ethyl (1S)-3-oxocyclohexane-1-carboxylate, the key conformational equilibrium is between two chair forms, where the ethyl carboxylate group at C1 can occupy either an axial or an equatorial position.

MD simulations can track the transitions between these conformations and calculate their relative populations. These simulations typically show that the conformer with the bulky ethyl carboxylate group in the equatorial position is significantly more stable, as this minimizes unfavorable 1,3-diaxial interactions. youtube.com The carbonyl group at C3 introduces some flattening of the ring compared to cyclohexane (B81311), which also influences the conformational preferences. youtube.com

The solvent environment can also play a critical role in conformational equilibrium. MD simulations can explicitly model solvent molecules, allowing for the investigation of how polar and non-polar solvents affect the stability of different conformers through solvation effects. youtube.com In polar solvents, conformations with a higher dipole moment may be stabilized.

| Conformer | C1-Substituent Orientation | Relative Stability | Key Interactions |

| Chair 1 | Equatorial | More Stable | Minimizes 1,3-diaxial strain |

| Chair 2 | Axial | Less Stable | Significant 1,3-diaxial interactions |

| Twist-Boat | - | High Energy Intermediate | Torsional and steric strain |

Quantitative Structure-Activity Relationship (QSAR) Studies on Chemical Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For derivatives of ethyl (1S)-3-oxocyclohexane-1-carboxylate, QSAR can be a valuable tool in designing new molecules with desired properties, for example, as intermediates in the synthesis of pharmaceuticals.

To build a QSAR model, a set of derivatives is synthesized, and their biological activity or a specific chemical property is measured. Then, a wide range of molecular descriptors for each derivative is calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For chiral molecules like the derivatives of (1S)-3-oxocyclohexane-1-carboxylate, specific chirality descriptors are necessary to differentiate between enantiomers and diastereomers. researchgate.net

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, a QSAR study on a series of β-keto esters could reveal that specific electronic and steric properties of substituents on the cyclohexanone ring are critical for a particular biological activity. nih.gov

| Descriptor Type | Examples | Information Encoded |

| Electronic | Partial atomic charges, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular volume, surface area, van der Waals parameters | Size and shape of the molecule |

| Hydrophobic | LogP, water solubility | Partitioning between aqueous and lipid phases |

| Topological | Connectivity indices, shape indices | Molecular branching and shape |

| Chiral | Relative Chirality Indices (RCI) | Spatial arrangement of atoms around a chiral center researchgate.net |

Elucidation of Stereochemical Control Mechanisms

The (1S) stereocenter in ethyl (1S)-3-oxocyclohexane-1-carboxylate exerts significant control over the stereochemical outcome of reactions at other positions on the ring. Understanding the mechanisms of this stereochemical control is fundamental for its effective use in asymmetric synthesis.

One of the most important reactions is the nucleophilic addition to the carbonyl group at C3. The stereoselectivity of this reaction is often explained by the Felkin-Anh model or related theories, which consider the steric and electronic effects of the substituents on the ring. youtube.com The chiral center at C1, with its ethyl carboxylate group, influences the trajectory of the incoming nucleophile. Computational models can quantify the energy differences between the transition states leading to the different diastereomeric products, providing a detailed picture of the factors controlling the stereochemical outcome. A theory based on charge-transfer stabilization of the transition state for nucleophilic addition to a carbonyl group has been proposed to explain the stereoselectivity. researchgate.net

In the case of enolate formation and subsequent reactions, the stereocenter at C1 can direct the approach of an electrophile to one face of the enolate. For example, in the alkylation of enamines derived from substituted cyclohexanones, the existing stereochemistry dictates the facial selectivity of the electrophilic attack. youtube.com This diastereoselective alkylation is a powerful method for creating new stereocenters with a high degree of control. The stereochemical outcome is often a result of the enamine adopting a preferred conformation to minimize steric interactions, thereby exposing one face to the electrophile. youtube.com

The synthesis of complex polycyclic structures can also be influenced by the stereochemistry of the starting material. For example, in a Mukaiyama aldol (B89426) reaction involving a silyl (B83357) enol ether derived from a chiral cyclohexanone, the existing stereocenters directed the stereochemical outcome at the newly formed chiral centers. acs.org

Sustainable Chemistry Approaches in Ethyl 1s 3 Oxocyclohexane 1 Carboxylate Synthesis

Green Solvent Applications

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to human health and the environment. Green chemistry seeks to replace these with safer and more sustainable alternatives.

In the context of Ethyl (1S)-3-oxocyclohexane-1-carboxylate and related compounds, several green solvent strategies are being explored. Ethanol (B145695), a bio-based and relatively benign solvent, is utilized in some synthetic preparations. For instance, one method describes the synthesis of cyclohexenone derivatives using ethanol as the solvent in a cyclocondensation reaction. chemmethod.com Another documented synthesis involves the refluxing of 3-oxo-1-cyclohexanecarboxylic acid in a mixture of ethanol and toluene (B28343) to produce the ethyl ester. chemicalbook.comchemicalbook.com

Water, lauded for its non-toxicity, non-flammability, and availability, represents an ideal green solvent, although its application can be limited by the poor solubility of many organic compounds. Research into aqueous reaction media for similar transformations is ongoing, often employing phase-transfer catalysts or co-solvents to overcome solubility issues.

Ionic liquids (ILs) are another class of green solvents gaining attention. researchgate.netalfa-chemical.com These salts, which are liquid at or near room temperature, offer advantages such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. alfa-chemical.com Their use as media for reactions involving carboxylic acids and their derivatives has been demonstrated, suggesting potential applicability in the synthesis of Ethyl (1S)-3-oxocyclohexane-1-carboxylate. scielo.br The "designability" of ionic liquids allows for the tuning of their properties to suit specific reaction requirements, potentially leading to improved yields and easier product separation. researchgate.net

An innovative electrochemical synthesis of ethyl 3-oxocyclohexane-1-carboxylate utilizes N,N-dimethylformamide (DMF) as the solvent. While DMF is not traditionally classified as a green solvent, this particular process is presented as environmentally friendly due to its use of carbon dioxide as a raw material and its simple, high-yield nature under normal pressure. beilstein-journals.org

| Solvent | Synthetic Context | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Ethanol | Cyclocondensation and esterification reactions. | Bio-based, low toxicity. | May require co-solvents like toluene for certain reactions. | chemmethod.comchemicalbook.comchemicalbook.com |

| Water | General green solvent for organic synthesis. | Non-toxic, non-flammable, readily available. | Poor solubility of many organic reactants. | |

| Ionic Liquids (ILs) | Potential media for reactions involving carboxylic acids. | Low vapor pressure, high thermal stability, tunable properties. | Cost, potential toxicity, and recycling challenges. | researchgate.netalfa-chemical.comscielo.br |

| N,N-dimethylformamide (DMF) | Electrochemical synthesis from 2-cyclohexen-1-one (B156087) and CO2. | Effective solvent for the specific electrochemical process. | Not typically considered a green solvent. | beilstein-journals.org |

Waste Minimization and Atom Economy in Synthetic Routes

A core principle of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. numberanalytics.comjocpr.comprimescholars.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of waste.

Addition reactions, such as the Diels-Alder reaction which can form cyclohexene (B86901) rings, are inherently atom-economical as all atoms of the reactants are incorporated into the product. jocpr.comnih.gov While not a direct synthesis of the target molecule, the principles of designing synthetic pathways that utilize such reactions are central to green chemistry.

One documented synthesis of ethyl 3-oxocyclohexane-1-carboxylate involves the esterification of 3-oxo-1-cyclohexanecarboxylic acid. chemicalbook.comchemicalbook.com This reaction, in principle, has a high atom economy, with water being the only by-product. Another approach is the Dieckmann cyclization of a suitable diester, which also demonstrates good atom economy.

In contrast, classical methods like those involving halogenation followed by elimination or oxidation can have lower atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. For instance, the use of oxidizing agents like chromium trioxide generates toxic chromium waste. researchgate.net

The electrochemical synthesis of ethyl 3-oxocyclohexane-1-carboxylate from 2-cyclohexen-1-one and carbon dioxide presents a potentially highly atom-economical route. beilstein-journals.org This method incorporates the carbon atom from CO2 directly into the product, aligning with the goals of waste minimization and efficient use of resources.

| Synthetic Approach | Key Transformation | Atom Economy | Waste Products | Reference |

|---|---|---|---|---|

| Esterification | 3-Oxo-1-cyclohexanecarboxylic acid + Ethanol → Product | High | Water | chemicalbook.comchemicalbook.com |

| Dieckmann Cyclization | Intramolecular cyclization of a diester | Good | Alcohol | - |

| Halogenation-Oxidation | Oxidation of a brominated intermediate | Low | Chromium salts and other reagent-derived by-products | researchgate.net |

| Electrochemical Carboxylation | 2-Cyclohexen-1-one + CO2 + Ethanol → Product | Potentially very high | Minimal, depending on the overall cell reaction | beilstein-journals.org |

Energy-Efficient Synthetic Methods

Reducing energy consumption is another crucial aspect of sustainable chemical production. Many conventional synthetic methods require significant energy input, often in the form of prolonged heating or cooling.

For example, a described synthesis of ethyl 3-oxocyclohexane-1-carboxylate involves refluxing the reaction mixture overnight, which is an energy-intensive process. chemicalbook.comchemicalbook.com Similarly, another preparation heats the reaction mixture to 68°C for 72 hours. chemicalbook.com

In contrast, electrochemical methods can often be performed at ambient temperature and pressure, offering a more energy-efficient alternative. beilstein-journals.orgbeilstein-journals.org The electrochemical synthesis of ethyl 3-oxocyclohexane-1-carboxylate operates under constant current at normal pressure, which can lead to significant energy savings compared to methods requiring high temperatures and pressures. beilstein-journals.org

The use of highly active catalysts can also contribute to energy efficiency by enabling reactions to proceed at lower temperatures and for shorter durations. The development of novel catalysts that can operate under mild conditions is a key area of research in green chemistry. labmanager.com

Biocatalysis for Environmental Sustainability

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for sustainable synthesis, particularly for chiral compounds like Ethyl (1S)-3-oxocyclohexane-1-carboxylate. nih.gov Enzymes operate under mild conditions (typically in aqueous media at ambient temperature and pressure), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable.

The synthesis of chiral amines and alcohols, which can be precursors to or derived from ketoesters, has been successfully achieved using biocatalysis. acs.orgnih.gov For instance, transaminases can be used for the asymmetric synthesis of chiral amines from ketones. nih.gov This approach has been successfully applied in the large-scale manufacture of pharmaceuticals. nih.gov

Lipases are another class of enzymes that have shown great utility in the kinetic resolution of racemic alcohols and esters. Enzymatic resolution using lipases, such as those from Candida antarctica, can separate enantiomers through the selective hydrolysis of one of the ester enantiomers, which could be a viable route to obtaining the desired (1S)-enantiomer of Ethyl 3-oxocyclohexane-1-carboxylate or its precursors.

The development of biocatalytic routes for the direct asymmetric reduction of the ketone group in a precursor or the asymmetric amination of a ketone to form a chiral amine intermediate are promising strategies for the sustainable production of Ethyl (1S)-3-oxocyclohexane-1-carboxylate. acs.org These methods avoid the use of toxic reagents and harsh conditions often associated with traditional chemical methods.

| Enzyme Class | Reaction Type | Application to Target Synthesis | Advantages | Reference |

|---|---|---|---|---|

| Lipases/Esterases | Enzymatic kinetic resolution | Separation of enantiomers of a racemic ester precursor. | High enantioselectivity, mild conditions. | - |

| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Asymmetric reduction of a ketone | Synthesis of a chiral alcohol precursor from a diketone or prochiral ketone. | High stereoselectivity, environmentally benign. | - |

| Transaminases (TAs) | Asymmetric reductive amination | Synthesis of a chiral amine precursor from a ketone. | High enantiopurity, green process. | acs.orgnih.gov |

Catalyst Recycling and Design for Reduced Environmental Impact

Catalysts play a vital role in modern chemical synthesis by increasing reaction rates and selectivity. However, many catalysts are based on precious or toxic metals, and their separation and recovery from the reaction mixture can be challenging. Sustainable catalyst design focuses on developing highly active, selective, and recyclable catalysts.

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are generally easier to separate and recycle than homogeneous catalysts. acgpubs.org For reactions such as the hydrogenation of cyclohexene derivatives, supported metal catalysts like palladium on carbon (Pd/C) are commonly used. acgpubs.org Methods for the recovery and recycling of such catalysts from reaction systems are crucial for reducing costs and environmental impact. google.com

The design of catalysts can be improved by immobilizing them on solid supports, such as polymers or polysaccharides. acgpubs.org This approach can enhance the stability and recyclability of the catalyst. For example, polysaccharide-based supports have been used for palladium catalysts in transfer hydrogenation reactions. acgpubs.org

Recent advancements in catalyst design include the development of bimetallic oxide clusters. For instance, rhodium-ruthenium bimetallic oxide clusters have shown exceptional activity in ester-producing reactions using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com Such catalysts hold promise for greener chemical synthesis due to their high efficiency and the use of a benign oxidant.

In the context of synthesizing cyclohexanone (B45756) derivatives, nickel-based catalysts have been explored for their hydrogenation activity. mdpi.com Tuning the composition of such catalysts, for example by doping niobium-based catalysts with nickel oxide, can optimize their selectivity towards desired products and potentially reduce the formation of unwanted by-products. mdpi.com

Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Chiral Chromatography for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark method for determining the enantiomeric excess (e.e.) of chiral compounds like Ethyl (1S)-3-oxocyclohexane-1-carboxylate. This technique separates the (S)- and (R)-enantiomers, allowing for their individual quantification.

The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times on the column. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are widely effective for resolving a broad range of racemic mixtures, including β-keto esters.

For the analysis of Ethyl (1S)-3-oxocyclohexane-1-carboxylate, a typical method would involve a CSP such as Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate). The mobile phase is generally a non-polar solvent mixed with a polar alcohol modifier, which modulates the retention and resolution of the enantiomers. The selection of the alcohol and its concentration in the mobile phase are critical parameters that must be optimized for baseline separation. Detection is commonly achieved using a UV detector, as the carbonyl group in the molecule possesses a suitable chromophore.

Table 1: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Expected Elution | t_R (R-enantiomer) < t_R (S-enantiomer) |

Note: This table represents a typical starting point for method development. Actual retention times and elution order must be confirmed experimentally.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A sample of pure Ethyl (1S)-3-oxocyclohexane-1-carboxylate would ideally show only a single peak corresponding to the S-enantiomer.

Spectroscopic Techniques for Absolute Configuration Assignment

While chiral chromatography can quantify the ratio of enantiomers, it does not inherently assign the absolute configuration (i.e., distinguish the (S)- from the (R)-enantiomer). Spectroscopic techniques, particularly those involving circularly polarized light, are employed for this purpose.

Optical Rotatory Dispersion (ORD) and Specific Rotation ([α]D) measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of rotation are characteristic of the molecule's three-dimensional structure. For Ethyl (1S)-3-oxocyclohexane-1-carboxylate, a negative sign of rotation is anticipated, though the specific value must be determined experimentally under defined conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).

Circular Dichroism (CD) Spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This is particularly useful for molecules containing chromophores, such as the ketone group in Ethyl (1S)-3-oxocyclohexane-1-carboxylate. The n→π* electronic transition of the cyclohexanone (B45756) carbonyl group around 280-300 nm is stereochemically sensitive and gives rise to a CD signal known as a Cotton effect. The sign of this Cotton effect can often be correlated to the absolute configuration of the chiral center adjacent to the carbonyl group using established empirical rules like the Octant Rule. For an α-chiral cyclohexanone, the sign of the Cotton effect provides direct evidence for the absolute configuration.

Table 2: Expected Chiroptical Data for Stereochemical Assignment

| Technique | Parameter | Expected Observation for (1S)-enantiomer |

|---|---|---|

| Polarimetry | Specific Rotation ([α]D) | Negative value in a specified solvent (e.g., CHCl₃) |

| Circular Dichroism | Cotton Effect (n→π*) | Specific positive or negative sign based on the Octant Rule |

Note: Experimental verification is required to confirm these expected values.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Stereoisomers

Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers because they are isochronous, meaning their corresponding nuclei resonate at identical frequencies. However, advanced NMR methods can be used to determine enantiomeric purity.

The most common approach involves the use of a Chiral Lanthanide Shift Reagent (LSR) , such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as Eu(hfc)₃. These reagents are chiral Lewis acids that can reversibly coordinate with Lewis basic sites in the substrate molecule, such as the ketone and ester carbonyl groups of Ethyl (1S)-3-oxocyclohexane-1-carboxylate.

When the chiral LSR complexes with the enantiomers of the substrate, it forms two transient diastereomeric complexes. These diastereomeric complexes have different geometries and association constants, resulting in different induced shifts in the NMR spectrum. Consequently, signals that were originally overlapping in the racemate's spectrum are separated into two distinct sets of signals, one for each enantiomer. The integration of these resolved signals allows for the direct calculation of the enantiomeric excess. Protons closest to the coordination sites (the carbonyl groups) will experience the largest induced shifts and are typically the most useful for quantification.

Another NMR-based method involves the covalent derivatization of the keto-ester with a chiral derivatizing agent (e.g., a chiral alcohol or amine) to form a pair of diastereomers. These stable diastereomers have distinct NMR spectra, and the relative integration of their signals can be used to determine the original enantiomeric composition.

Table 3: NMR Analysis Using Chiral Shift Reagent

| Parameter | Description |

|---|---|

| NMR Technique | ¹H NMR Spectroscopy |

| Chiral Additive | Lanthanide Shift Reagent (e.g., Eu(hfc)₃) |

| Principle | Formation of transient diastereomeric complexes |

| Observable Effect | Splitting of enantiotopic proton signals into two distinct signals |

| Quantification | Ratio of the integrated areas of the separated signals |

| Key Protons to Monitor | Protons alpha to the ketone and ester carbonyls |

This multi-faceted analytical approach, combining the separatory power of chiral chromatography with the structural insights from chiroptical spectroscopy and the quantitative accuracy of advanced NMR techniques, provides a comprehensive and robust framework for the full stereochemical characterization and purity assessment of Ethyl (1S)-3-oxocyclohexane-1-carboxylate.

Q & A

Q. What molecular dynamics (MD) approaches study target binding interactions?

- Methodological Answer : All-atom MD simulations (e.g., GROMACS) with lipid bilayer models assess membrane penetration. Free energy perturbation (FEP) quantifies binding affinity to fungal CYP51 or bacterial topoisomerases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |